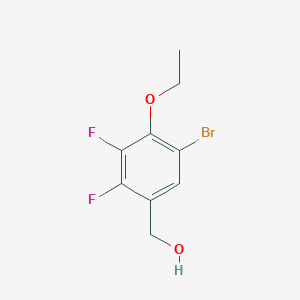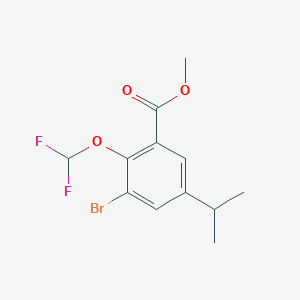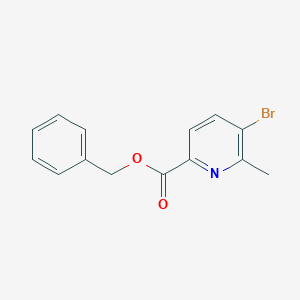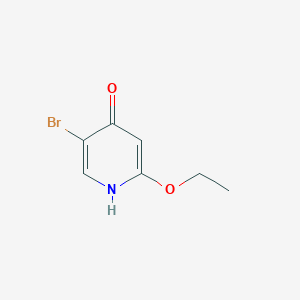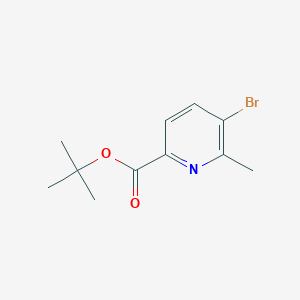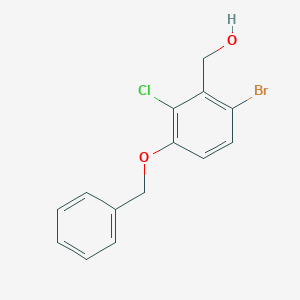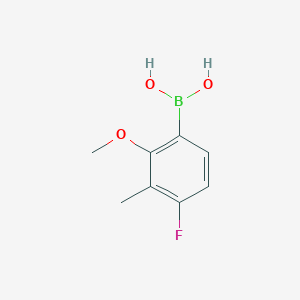
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 2404733-80-6 . It has a molecular weight of 298.18 . The compound is solid in physical form . The IUPAC name for this compound is (5-bromo-6-methylpyridin-2-yl) (4-methylpiperazin-1-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 298.18 . The InChI code provides information about its molecular structure .科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound could serve as a precursor in the synthesis of various therapeutic agents. Its structural features, such as the bromo-substituted pyridine ring and the piperazine moiety, are commonly found in molecules with significant pharmacological activities . These include antitumor, antibacterial, and anti-inflammatory properties. The compound’s ability to undergo further functionalization makes it a valuable scaffold for developing new drugs.
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, this compound can be utilized to construct complex heterocyclic structures that are prevalent in many biologically active molecules . Its reactivity towards nucleophilic substitution or coupling reactions can be exploited to introduce various substituents, aiding in the diversity-oriented synthesis of novel organic compounds.
Drug Discovery: Lead Compound Optimization
The compound’s molecular framework is conducive to lead optimization processes in drug discovery. By modifying its structure, researchers can enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds . This optimization is crucial for increasing the efficacy and reducing the toxicity of potential drug candidates.
Pharmacology: Study of Drug-Receptor Interactions
Pharmacologically, (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone could be instrumental in studying drug-receptor interactions . The piperazine ring, in particular, is known to interact with various neurotransmitter receptors, which could provide insights into the design of receptor-specific drugs.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound may act as an inhibitor for certain enzymes, thereby serving as a tool to understand enzymatic pathways and mechanisms . Its potential inhibitory activity could be harnessed to regulate biochemical processes that are pivotal in disease progression.
Chemical Engineering: Catalyst Design
From a chemical engineering perspective, the compound could be used in the design of catalysts for specific chemical reactions . Its structural components might facilitate the catalysis of reactions that are otherwise slow, providing a more efficient pathway for chemical transformations.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .
特性
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAWOQBEUGQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

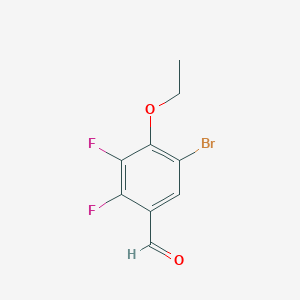
![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)
![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)
